
7-(3-(Dimethylamino)propoxy)flavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(Dimethylamino)propoxy)flavone is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Dimethylamino)propoxy)flavone typically involves the following steps:
Starting Material: The synthesis begins with a flavone scaffold, which is a 2-phenylchromen-4-one structure.
Introduction of the Propoxy Group: The 3-(dimethylamino)propoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the flavone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-(Dimethylamino)propoxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the flavone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
7-(3-(Dimethylamino)propoxy)flavone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxyflavone: Known for its strong antioxidant properties.
5,7-Dihydroxyflavone: Exhibits significant anticancer activity.
7-Methoxyflavone: Studied for its anti-inflammatory effects.
Uniqueness
7-(3-(Dimethylamino)propoxy)flavone is unique due to the presence of the 3-(dimethylamino)propoxy group, which enhances its ability to interact with biological targets, potentially increasing its efficacy in various applications.
Propiedades
| 611-58-5 | |
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)11-6-12-23-16-9-10-17-18(22)14-19(24-20(17)13-16)15-7-4-3-5-8-15/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
Clave InChI |
GTYLAXADLIHMMY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


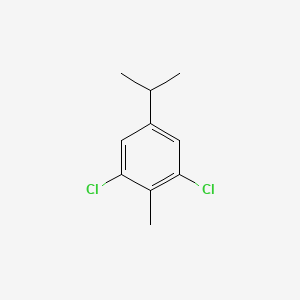
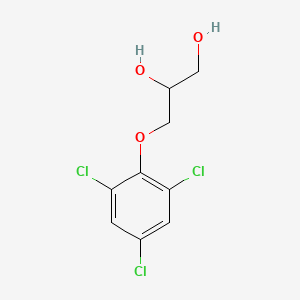
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)
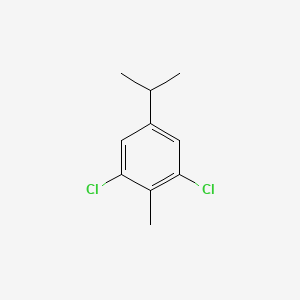



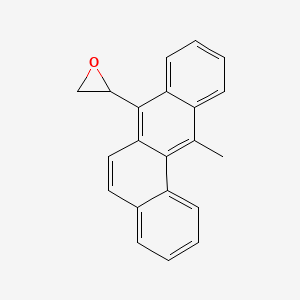
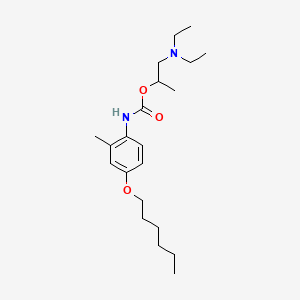

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
